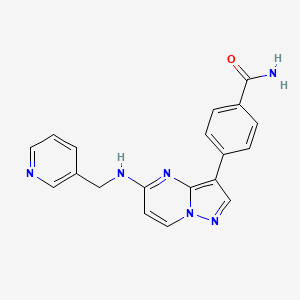

RET V804M-IN-1

Description

Properties

IUPAC Name |

4-[5-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O/c20-18(26)15-5-3-14(4-6-15)16-12-23-25-9-7-17(24-19(16)25)22-11-13-2-1-8-21-10-13/h1-10,12H,11H2,(H2,20,26)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGXQBQAUALFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NC3=C(C=NN3C=C2)C4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of RET V804M

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the RET V804M mutation, a critical alteration in the landscape of targeted cancer therapy. We will delve into its structural and functional consequences, downstream signaling effects, and the methodologies employed to investigate its activity and inhibition.

The RET V804M "Gatekeeper" Mutation: A Paradigm of Acquired Resistance

The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for the normal development of several tissues, including the nervous and renal systems.[1] Activating mutations and rearrangements in the RET gene are oncogenic drivers in various cancers, most notably medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC).[2][3]

The V804M mutation is a substitution of valine for methionine at codon 804, located within the kinase domain of the RET protein.[4] This specific residue is known as the "gatekeeper," as it plays a crucial role in regulating access to a hydrophobic pocket within the ATP-binding site.[2][4] The substitution of the smaller valine with the bulkier methionine residue induces a steric hindrance that physically obstructs the binding of certain Type II multi-kinase inhibitors (MKIs), such as vandetanib and cabozantinib.[1][5] This steric clash is a classic mechanism of acquired drug resistance, rendering these inhibitors less effective.[3][5]

While conferring resistance to some inhibitors, the V804M mutation is oncogenic in its own right, leading to constitutive, ligand-independent activation of the RET kinase.[2][3] This enhanced kinase activity drives downstream signaling pathways that promote cell growth, proliferation, and survival.[4]

The development of next-generation, highly selective RET inhibitors, such as selpercatinib (LOXO-292) and pralsetinib, was specifically engineered to overcome the challenge posed by gatekeeper mutations.[1][5] These inhibitors are designed to bind to the RET kinase domain in a manner that circumvents the steric hindrance imposed by the V804M mutation, allowing them to maintain potent inhibitory activity.[1][5]

Downstream Signaling Pathways of Activated RET

Upon activation, whether by ligand binding in its wild-type form or through constitutive activation by mutations like V804M, the RET receptor dimerizes and undergoes trans-autophosphorylation on multiple tyrosine residues within its intracellular domain.[3][6] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways critical for cellular processes. The principal pathways activated by RET include:

-

MAPK/ERK Pathway: This pathway is central to cell proliferation, differentiation, and survival.[3][7]

-

PI3K/AKT Pathway: This cascade is a key regulator of cell growth, survival, and metabolism.[3][7]

-

JAK/STAT Pathway: Involved in cell growth, differentiation, and survival.[1]

-

PLCγ/PKC Pathway: This pathway plays a role in various cellular processes, including proliferation and migration.[3]

The constitutive activation of these pathways by the RET V804M mutation is a key driver of its oncogenic potential.

Quantitative Analysis of Inhibitor Sensitivity

The efficacy of various tyrosine kinase inhibitors against wild-type (WT) and mutant RET kinases is quantified by determining their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The data below, compiled from preclinical studies, illustrates the resistance of RET V804M to multi-kinase inhibitors and its sensitivity to selective RET inhibitors.

| Compound | Target | Purified Kinase IC50 (nM) | Cell-Based Autophosphorylation IC50 (nM) |

| Vandetanib | RET (WT) | 3.6 | 23 |

| RET (V804M) | 130 | 1,100 | |

| Cabozantinib | RET (WT) | 2.1 | 1.8 |

| RET (V804M) | 100 | 120 | |

| Selpercatinib (LOXO-292) | RET (WT) | 0.4 | 0.9 |

| RET (V804M) | 0.9 | 1.9 |

Data summarized from Subbiah et al., JCO Precision Oncology, 2019.[5]

Experimental Methodologies for Studying RET V804M

Elucidating the mechanism of action of RET V804M and the efficacy of targeted inhibitors relies on a combination of biochemical and cell-based assays. While detailed, step-by-step protocols are often proprietary or specific to a particular laboratory, the following outlines the general principles of key experimental approaches.

These assays directly measure the enzymatic activity of purified RET kinase and its inhibition by various compounds.

-

Principle: Recombinant RET kinase (wild-type or V804M mutant) is incubated with a substrate (e.g., a synthetic peptide like IGF-1Rtide) and ATP.[8] The kinase transfers a phosphate group from ATP to the substrate. The amount of product (phosphorylated substrate or ADP) is then quantified.

-

General Protocol:

-

Recombinant RET kinase is added to wells of a microplate.

-

Test inhibitors at various concentrations are added.

-

A master mix containing a kinase buffer, a generic substrate, and ATP is added to initiate the reaction.[9]

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.[8]

-

The reaction is stopped, and a detection reagent is added. This reagent often uses a luciferase-based system to measure the amount of ADP produced, which is proportional to kinase activity.[9] The resulting luminescent signal is read by a microplate reader.

-

IC50 values are calculated by plotting kinase activity against inhibitor concentration.

-

These experiments assess the phosphorylation status of RET within a cellular context, providing a measure of its activation state.

-

Principle: Cells engineered to express RET V804M are treated with inhibitors. The cells are then lysed, and the level of phosphorylated RET (p-RET) is measured, typically by Western blotting, relative to the total amount of RET protein.

-

General Protocol (via Western Blot):

-

Cell Culture and Treatment: Cells expressing RET V804M are cultured and then treated with varying concentrations of an inhibitor for a defined period.

-

Lysis: Cells are washed and then lysed with a buffer containing detergents and phosphatase/protease inhibitors to extract proteins and preserve their phosphorylation state.[5]

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.

-

SDS-PAGE: Lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for phosphorylated RET (p-RET). After washing, a secondary antibody conjugated to an enzyme (like HRP) is added.[1]

-

Detection: A chemiluminescent substrate is applied, and the signal is captured using an imager.[6] The membrane is often stripped and re-probed with an antibody for total RET to serve as a loading control.

-

Analysis: The intensity of the p-RET bands is quantified and normalized to total RET to determine the effect of the inhibitor.

-

These assays determine the effect of RET V804M and its inhibitors on cell viability and growth.

-

Principle: The BaF3 cell line, a murine pro-B cell line, is dependent on interleukin-3 (IL-3) for survival.[10] When these cells are engineered to express an oncogenic kinase like RET V804M, they become IL-3 independent, and their proliferation is now driven by the kinase.[2] Inhibition of the kinase leads to apoptosis.[2]

-

General Protocol:

-

BaF3 cells stably expressing RET V804M are plated in multi-well plates in media lacking IL-3.[2]

-

The cells are treated with a range of inhibitor concentrations.

-

After a prolonged incubation period (e.g., 72 hours), cell viability is measured.[2]

-

Viability can be assessed using various methods, such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[2]

-

The results are used to calculate the inhibitor's effect on cell proliferation and determine IC50 values.

-

Visualization of the V804M Resistance Mechanism

The structural basis for resistance conferred by the V804M mutation can be visualized as a steric clash within the kinase's ATP-binding pocket.

References

- 1. Western Blot Protocol | Proteintech Group [ptglab.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. youtube.com [youtube.com]

- 4. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 5. bio-rad.com [bio-rad.com]

- 6. youtube.com [youtube.com]

- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Selective RET V804M Inhibitor: A Technical Deep Dive into RET V804M-IN-1

For Immediate Release

Manchester, UK - The emergence of resistance to cancer therapies remains a critical challenge in oncology. The V804M mutation in the gatekeeper residue of the RET (Rearranged during Transfection) proto-oncogene is a known mechanism of acquired resistance to several multi-kinase inhibitors. This technical guide details the discovery and synthesis of RET V804M-IN-1, a potent and selective inhibitor of the RET V804M mutant, developed from a pyrazolopyrimidine scaffold. This work represents a significant step towards overcoming acquired resistance in RET-driven cancers.

The discovery of this compound stemmed from a focused effort to identify inhibitors with a superior selectivity profile for the drug-resistant RET V804M kinase over wild-type (wt) RET and the vascular endothelial growth factor receptor 2 (KDR), the inhibition of which is associated with dose-limiting toxicities of many approved kinase inhibitors. Through a combination of focused library screening, virtual screening, and rational, structure-guided design, a series of pyrazolopyrimidine-based compounds was developed and optimized.[1] While the specific designation "this compound" is not used in the primary literature, compound 34 from the key study by Newton et al. closely matches the reported activity profile, with a pIC50 of 7.7 against RET V804M, which translates to an IC50 of approximately 20 nM.[1] This document will focus on this compound as the representative this compound.

Quantitative Data Summary

The inhibitory activities of the lead compound and its key analogues were assessed using biochemical and cellular assays. The data is summarized below for easy comparison.

Table 1: Biochemical Inhibitory Activity of Key Compounds [1]

| Compound | RET V804M pIC50 | wt-RET pIC50 | KDR pIC50 |

| 5 | 7.5 | 7.4 | 5.2 |

| 13 | 7.6 | 6.4 | <5 |

| 22 | 6.5 | <5 | <5 |

| 34 (this compound) | 7.7 | 6.1 | <5 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Table 2: Cellular Inhibitory Activity of Key Compounds [1]

| Compound | Ba/F3-CCDC6-RET V804M pIC50 |

| 5 | 6.4 |

| 13 | 6.9 |

| 22 | 6.5 |

| 34 (this compound) | 7.0 |

Experimental Protocols

Synthesis of this compound (Compound 34)

The synthesis of the pyrazolopyrimidine core and its subsequent derivatization to yield compound 34 is a multi-step process. The general synthetic approach is outlined in the publication by Newton et al.[1]

Scheme 1: Synthesis of Compound 34 (this compound)

A representative synthetic scheme based on the procedures for analogous compounds described in the primary literature.

-

Synthesis of the Pyrazolopyrimidine Core: The synthesis starts with the condensation of a substituted pyrazole with a pyrimidine precursor to form the core pyrazolopyrimidine scaffold.

-

Functionalization of the Core: The core is then functionalized through a series of reactions, including nucleophilic aromatic substitution (SNAr) and palladium-mediated cross-coupling reactions, to introduce the necessary side chains.

-

Final Amide Coupling: The final step involves an amide bond formation to attach the desired benzamide moiety, yielding the final product, compound 34 .

Detailed, step-by-step synthetic procedures and characterization data are provided in the supporting information of the source publication.

Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay

The biochemical potency of the synthesized compounds against RET V804M, wt-RET, and KDR was determined using the LanthaScreen™ Eu Kinase Binding Assay from Thermo Fisher Scientific.[2]

Principle: This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) binds to the kinase's ATP pocket. The proximity of the Eu-donor and the Alexa Fluor-acceptor results in a high FRET signal. Test compounds that bind to the ATP pocket displace the tracer, leading to a decrease in the FRET signal.[2]

Protocol:

-

Reagent Preparation: All reagents (kinase, Eu-labeled antibody, tracer, and test compounds) are prepared in the specified kinase buffer. Test compounds are typically serially diluted.

-

Assay Plate Setup: The assay is performed in a low-volume 384-well plate.

-

Addition of Components:

-

5 µL of the test compound is added to the assay wells.

-

5 µL of the kinase/antibody mixture is then added.

-

Finally, 5 µL of the tracer is added to initiate the binding reaction.

-

-

Incubation: The plate is incubated at room temperature for 1 hour to allow the binding to reach equilibrium.[2]

-

Data Acquisition: The plate is read on a microplate reader capable of detecting the time-resolved FRET signal. The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.

-

Data Analysis: The emission ratios are plotted against the logarithm of the inhibitor concentration, and the IC50 values are determined by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay: Ba/F3 Cell-Based Assay

The cellular potency of the inhibitors was assessed using Ba/F3 murine pro-B cells engineered to express a CCDC6-RET V804M fusion protein.

Principle: Ba/F3 cells are dependent on interleukin-3 (IL-3) for their proliferation and survival.[3] When transfected with an oncogenic kinase like CCDC6-RET V804M, they become IL-3 independent, as their growth is now driven by the constitutive activity of the fusion protein.[3] Inhibition of the RET kinase activity by a test compound will inhibit the proliferation of these cells.[3]

Protocol:

-

Cell Culture: The engineered Ba/F3 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics, in the absence of IL-3.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well.

-

Compound Treatment: Serially diluted test compounds are added to the wells.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration, and the IC50 values are calculated using a non-linear regression analysis.

Visualizations

RET Signaling Pathway with V804M Mutation

Caption: RET signaling pathway and the impact of the V804M mutation.

Inhibitor Discovery Workflow

Caption: Workflow for the discovery and optimization of this compound.

Structure-Activity Relationship (SAR) Logic

References

RET V804M-IN-1 chemical structure and properties

An In-depth Technical Guide to the RET V804M Mutation and its Inhibition

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Somatic and germline mutations in the RET gene are associated with various human cancers, including medullary thyroid carcinoma (MTC), non-small cell lung cancer (NSCLC), and papillary thyroid carcinoma. The V804M mutation, a substitution of valine at position 804 with methionine, is a notable "gatekeeper" mutation that confers resistance to many multi-kinase inhibitors. This guide provides a detailed overview of the RET V804M mutation, its structural and functional consequences, and the development of targeted inhibitors.

The RET V804M Mutation: A Gatekeeper Challenge

The V804 residue is located in the kinase domain of the RET protein, acting as a "gatekeeper" that controls access to a hydrophobic pocket within the ATP-binding site. The substitution of the smaller valine with the bulkier methionine (V804M) sterically hinders the binding of many type II kinase inhibitors, which typically target this region. This mutation is analogous to the T790M mutation in EGFR and the T315I mutation in ABL, which also confer drug resistance.

While often associated with resistance, the V804M mutation can also be a primary oncogenic driver. It has been identified as a germline mutation in multiple endocrine neoplasia type 2 (MEN2) and as a somatic mutation in sporadic MTC.

Biophysical and Biochemical Properties

The V804M mutation leads to constitutive activation of the RET kinase, driving oncogenic signaling even in the absence of its ligand. This activation results from a destabilization of the inactive conformation of the kinase domain, favoring the active state.

Kinase Activity

The V804M mutation results in a gain-of-function, leading to increased autophosphorylation and activation of downstream signaling pathways. The kinase activity of RET V804M can be quantified through various in vitro and cell-based assays.

| Parameter | Value | Assay Conditions | Reference |

| Transforming Activity | High | NIH 3T3 focus formation assay | |

| Autophosphorylation | Constitutively active | Cell-based assays |

Downstream Signaling Pathways

Activated RET V804M signals through several key downstream pathways, promoting cell proliferation, survival, and invasion. The primary pathways include the RAS/MAPK and PI3K/AKT pathways.

Targeting RET V804M with Selective Inhibitors

The development of inhibitors effective against the V804M mutation has been a key focus of drug discovery efforts. Early multi-kinase inhibitors like vandetanib and cabozantinib have limited activity against this mutant. However, next-generation selective RET inhibitors have been designed to overcome this resistance mechanism.

Chemical Structures and Properties of Key Inhibitors

Several potent and selective inhibitors have been developed that demonstrate significant activity against the RET V804M mutation.

| Inhibitor | Chemical Structure | Key Properties |

| Selpercatinib (LOXO-292) | 2D structure available in public databases. | Highly selective RET inhibitor with potent activity against various RET alterations, including V804M. |

| Pralsetinib (BLU-667) | 2D structure available in public databases. | Potent and selective RET inhibitor with efficacy against RET fusions and mutations, including V804M. |

| Vandetanib | 2D structure available in public databases. | Multi-kinase inhibitor (VEGFR, EGFR, RET). Less effective against V804M. |

| Cabozantinib | 2D structure available in public databases. | Multi-kinase inhibitor (MET, VEGFR, RET). Reduced activity against V804M. |

Comparative Inhibitory Activity

The efficacy of various inhibitors against RET V804M is typically determined using in vitro kinase assays and cell-based proliferation assays.

| Inhibitor | RET V804M IC50 (nM) | Assay Type | Reference |

| Selpercatinib (LOXO-292) | 6 | Cell-based | |

| Pralsetinib (BLU-667) | 15 | Cell-based | |

| Vandetanib | 1,737 | Cell-based | |

| Cabozantinib | 156 | Cell-based |

Experimental Protocols

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified RET V804M kinase domain.

Methodology:

-

Protein Expression and Purification: The human RET kinase domain (amino acids 705-1011) containing the V804M mutation is expressed in an appropriate system (e.g., Sf9 insect cells) and purified.

-

Assay Reaction: The purified kinase is incubated with a substrate peptide (e.g., poly-Glu-Tyr), ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP), and varying concentrations of the test inhibitor in a kinase reaction buffer.

-

Detection: The incorporation of the radiolabeled phosphate into the substrate is quantified using a scintillation counter or phosphorescence imaging.

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the ability of an inhibitor to suppress the growth of cells that are dependent on RET V804M signaling.

Methodology:

-

Cell Line: A suitable cell line, such as Ba/F3 cells engineered to express RET V804M, is used. These cells are dependent on RET signaling for their proliferation and survival.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: The cells are treated with a range of concentrations of the test inhibitor.

-

Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.

-

Viability Measurement: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The IC50 value is determined by plotting cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The RET V804M mutation represents a significant challenge in the treatment of RET-driven cancers due to its ability to confer resistance to many kinase inhibitors. However, the development of highly selective and potent inhibitors, such as selpercatinib and pralsetinib, has provided effective therapeutic options for patients with tumors harboring this mutation. The continued investigation of the structural and functional aspects of RET V804M and the mechanisms of resistance to these newer agents will be crucial for the future development of even more durable and effective therapies.

In Vitro Characterization of RET V804M Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of selective inhibitors targeting the RET V804M mutation, a critical gatekeeper mutation that confers resistance to several tyrosine kinase inhibitors. The document details experimental protocols, data interpretation, and visual representations of key biological processes and workflows. While the focus is on the general methodology for characterizing such inhibitors, specific data for the exemplary compound, RET V804M-IN-1, is included where publicly available.

Introduction to RET and the V804M "Gatekeeper" Mutation

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer.

The V804M mutation, a substitution of valine for methionine at position 804 within the kinase domain's ATP-binding pocket, acts as a "gatekeeper" mutation. This alteration sterically hinders the binding of many Type I and Type II kinase inhibitors, leading to drug resistance.[2] The development of inhibitors that can effectively target this mutant is therefore a significant goal in precision oncology.

Biochemical Characterization of RET V804M Inhibitors

Biochemical assays are fundamental to determining the direct inhibitory activity of a compound against the purified kinase enzyme. These assays measure the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Quantitative Data for this compound

The following table summarizes the available biochemical data for this compound. It is important to note that a comprehensive public dataset on the selectivity profile of this specific inhibitor is limited. A thorough characterization would involve testing against wild-type RET and a broad panel of other kinases to assess its selectivity.

| Target Kinase | Inhibitor | IC50 (nM) | Assay Type | Reference |

| RET V804M | This compound | 20 | Not Specified | [3] |

| Wild-type RET | This compound | Data not available | - | - |

| Other Kinases | This compound | Data not available | - | - |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generalized)

This protocol describes a common method for determining the IC50 of an inhibitor against a target kinase, adaptable for various assay formats such as LanthaScreen™, HTRF®, or ADP-Glo™.

Objective: To determine the concentration of a test compound required to inhibit 50% of the enzymatic activity of purified RET V804M kinase.

Materials:

-

Recombinant human RET V804M kinase

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

Peptide substrate (e.g., a generic tyrosine kinase substrate or a specific RET substrate)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Detection reagents (specific to the chosen assay format)

-

384-well microplates

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these in the kinase reaction buffer to achieve the final desired concentrations.

-

Kinase Reaction Setup:

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.

-

Add the RET V804M kinase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation of Kinase Reaction:

-

Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Michaelis constant (Km) for the kinase.

-

Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and measure the kinase activity according to the specific detection method's protocol (e.g., by measuring FRET, luminescence, or fluorescence).

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Characterization of RET V804M Inhibitors

Cell-based assays are crucial for evaluating an inhibitor's activity in a more physiologically relevant context. These assays assess the compound's ability to penetrate cell membranes, engage the target kinase, and inhibit its downstream signaling and cellular functions.

Experimental Protocol: Cellular Proliferation/Viability Assay (Generalized)

This protocol outlines a method to assess the effect of an inhibitor on the proliferation and viability of cancer cells harboring the RET V804M mutation.

Objective: To determine the concentration of a test compound that inhibits the growth or viability of RET V804M-driven cancer cells by 50% (GI50 or IC50).

Materials:

-

Cancer cell line engineered to express or endogenously harboring the RET V804M mutation.

-

Appropriate cell culture medium and supplements.

-

Test inhibitor (e.g., this compound) dissolved in DMSO.

-

Cell viability reagent (e.g., MTT, MTS, resazurin, or a reagent for measuring ATP content like CellTiter-Glo®).

-

96-well or 384-well clear or opaque-walled microplates.

Procedure:

-

Cell Seeding: Seed the cells in microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test inhibitor or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Viability Measurement:

-

Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data to the DMSO-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 or IC50 value.

-

Visualizing Key Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.

RET Signaling Pathway

Caption: Simplified RET signaling pathway and the inhibitory action of a V804M-selective inhibitor.

Experimental Workflow for In Vitro Characterization

Caption: A typical workflow for the in vitro characterization of a RET V804M inhibitor.

Conclusion

The in vitro characterization of selective RET V804M inhibitors is a multi-faceted process that requires a combination of biochemical and cellular assays to determine potency, selectivity, and cellular efficacy. While specific public data on this compound is limited, the methodologies outlined in this guide provide a robust framework for the preclinical evaluation of any novel inhibitor targeting this clinically important resistance mutation. A thorough characterization, including a broad kinase selectivity screen, is essential to fully understand the therapeutic potential and potential off-target effects of such compounds.

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of Inhibitors Targeting the RET V804M Mutation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rearranged during transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer. The V804M "gatekeeper" mutation within the RET kinase domain confers resistance to many multi-kinase inhibitors, posing a significant clinical challenge. This guide provides a comprehensive technical overview of the binding affinity and kinetics of small molecule inhibitors targeting the RET V804M mutation. We present a compilation of quantitative binding data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular interactions and aid in the development of next-generation RET inhibitors.

Introduction: The Challenge of the RET V804M Gatekeeper Mutation

The RET receptor tyrosine kinase plays a crucial role in cell growth, differentiation, and survival through the activation of downstream signaling pathways such as MAPK-ERK, PI3K-AKT, and JAK-STAT.[1] Activating mutations or chromosomal rearrangements in the RET gene lead to constitutive kinase activity and oncogenesis. The V804M mutation, located at the gatekeeper residue of the ATP-binding pocket, sterically hinders the binding of several Type I and Type II kinase inhibitors, rendering them ineffective.[1] This has necessitated the development of novel inhibitors that can overcome this resistance mechanism.

Inhibitor Binding Affinity and Kinetics for RET V804M

The development of effective therapies against RET V804M-driven cancers relies on a thorough understanding of the binding characteristics of various inhibitors. Below is a summary of the available quantitative data for key inhibitors.

Data Presentation: Quantitative Binding Data

| Inhibitor | Inhibitor Type | RET Target | Assay Type | IC50 (nM) | Kd (nM) | Reference(s) |

| Selpercatinib (LOXO-292) | Selective RET Inhibitor | RET V804M | Cellular | 31 | - | [2] |

| RET M918T/V804M | Cellular | 184 | - | [3] | ||

| Pralsetinib (BLU-667) | Selective RET Inhibitor | RET V804M | Biochemical | < 0.5 | 1 | [4] |

| Vandetanib | Multi-kinase Inhibitor | RET WT | Biochemical | 130 | - | [5] |

| RET V804M | Cellular | - | - | [6] (less sensitive) | ||

| Cabozantinib | Multi-kinase Inhibitor | RET WT | Biochemical | 5.2 | - | [7] |

| RET M918T | Biochemical | 27 | - | [7] | ||

| KIF5B-RET | Cellular | 0.24 (µM) | - | [8] | ||

| Nintedanib | Multi-kinase Inhibitor | RET WT | Biochemical | 0.67 | - | [8] |

| LOX-18228 | Next-generation RET Inhibitor | KIF5B-RET V804M | Cellular | 31 | - | [2] |

| KIF5B-RET V804M/G810S | Cellular | 51 | - | [2] |

Note: IC50 values represent the concentration of an inhibitor required to inhibit 50% of the target's activity and can vary between biochemical and cellular assays. Kd (dissociation constant) is a direct measure of binding affinity. A lower value for both indicates higher potency/affinity.

Experimental Protocols

Accurate determination of binding affinity and kinetics is paramount in drug discovery. The following sections detail the methodologies for key experiments cited in the study of RET V804M inhibitors.

Biochemical Kinase Assays (e.g., LanthaScreen™ Eu Kinase Binding Assay)

These assays measure the direct interaction of an inhibitor with the purified kinase domain. The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Principle: A europium (Eu)-labeled anti-tag antibody binds to the tagged RET kinase. An Alexa Fluor™ 647-labeled tracer, a competitive ATP-site inhibitor, binds to the kinase, bringing the Eu-donor and the Alexa Fluor-acceptor into close proximity, resulting in a high FRET signal. When a test inhibitor displaces the tracer from the ATP-binding pocket, the FRET signal is lost.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A from a 5X stock solution.

-

Reconstitute the purified, tagged RET V804M kinase to the desired concentration in 1X Kinase Buffer A.

-

Prepare a solution of the Eu-labeled anti-tag antibody in 1X Kinase Buffer A.

-

Prepare a stock solution of the Alexa Fluor™ 647-labeled tracer in DMSO and then dilute to the working concentration in 1X Kinase Buffer A.

-

Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in 1X Kinase Buffer A.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the serially diluted test inhibitor to the assay wells.

-

Add 5 µL of the RET V804M kinase and Eu-labeled antibody mixture to each well.

-

Add 5 µL of the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Autophosphorylation Assays

These assays assess the ability of an inhibitor to block the kinase activity of RET V804M within a cellular context, providing a more physiologically relevant measure of potency.

Principle: Cells engineered to express the RET V804M mutant are treated with a test inhibitor. The level of RET autophosphorylation, a direct indicator of its kinase activity, is then measured, typically by Western blotting or ELISA using a phospho-specific antibody.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture cells stably expressing the RET V804M construct (e.g., Ba/F3 or HEK293 cells) in appropriate growth medium.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 2 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentration of all samples and denature them by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated RET (pRET).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total RET to confirm equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for pRET and total RET.

-

Normalize the pRET signal to the total RET signal for each treatment.

-

Plot the normalized pRET signal against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association rate constant, kon, and dissociation rate constant, koff) and affinity (dissociation constant, Kd) of an interaction.

Principle: One interacting partner (the ligand, e.g., RET V804M kinase) is immobilized on a sensor chip surface. The other partner (the analyte, e.g., the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected in real-time as a change in resonance units (RU).

Detailed Methodology:

-

Immobilization of RET V804M:

-

Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified RET V804M protein over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Kinetic Analysis:

-

Prepare a series of dilutions of the test inhibitor in a suitable running buffer.

-

Inject the different concentrations of the inhibitor over the immobilized RET V804M surface, followed by a dissociation phase where only running buffer is flowed.

-

Regenerate the sensor surface between different inhibitor injections using a low pH buffer to remove the bound inhibitor.

-

-

Data Analysis:

-

The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters kon and koff.

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Principle: A solution of the inhibitor is titrated into a solution containing the RET V804M protein in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of inhibitor to protein.

Detailed Methodology:

-

Sample Preparation:

-

Dialyze both the purified RET V804M protein and the inhibitor into the same buffer to minimize heats of dilution.

-

Thoroughly degas both solutions to prevent the formation of air bubbles.

-

Accurately determine the concentrations of the protein and inhibitor solutions.

-

-

ITC Experiment:

-

Load the RET V804M solution into the sample cell and the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the protein solution while maintaining a constant temperature.

-

Measure the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH. The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

RET Signaling Pathway

Caption: Simplified RET signaling pathway initiated by ligand binding, leading to receptor dimerization, autophosphorylation, and activation of downstream cascades that promote cell proliferation, survival, and differentiation.

Experimental Workflow for a LanthaScreen™ Kinase Binding Assay

Caption: Workflow for determining inhibitor IC50 values using the LanthaScreen™ Eu Kinase Binding Assay.

Logical Relationship of Inhibitor Binding to RET V804M

Caption: Logical diagram illustrating how a selective inhibitor binds to the ATP pocket of RET V804M, preventing substrate phosphorylation and blocking downstream oncogenic signaling.

Conclusion and Future Directions

The RET V804M mutation remains a significant hurdle in the treatment of RET-driven cancers. However, the development of selective inhibitors like selpercatinib and pralsetinib, which exhibit potent activity against this mutant, represents a major therapeutic advancement. This guide has provided a consolidated resource of the binding affinities and kinetics of these and other inhibitors, alongside detailed experimental protocols to aid in their characterization. Future research should focus on obtaining comprehensive kinetic data (kon and koff) for a wider range of inhibitors to better understand their residence time and potential for durable clinical responses. Furthermore, the elucidation of resistance mechanisms to these newer agents will be critical for the design of next-generation therapies to combat the evolving landscape of RET-mutant cancers.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. researchgate.net [researchgate.net]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. Drug resistance profiles of mutations in the RET kinase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide on the Cellular Pathways Affected by a Novel RET V804M Inhibitor

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

The emergence of the RET V804M "gatekeeper" mutation presents a significant challenge in the treatment of RET-driven cancers, conferring resistance to many first-generation multi-kinase inhibitors. This document provides a comprehensive technical overview of the cellular pathways affected by a novel, potent, and selective inhibitor specifically designed to target the RET V804M mutant kinase. We will explore the mechanism of action of this inhibitor, its impact on downstream signaling cascades, and provide detailed experimental protocols for its characterization. All quantitative data presented herein is illustrative to demonstrate the expected profile of a successful RET V804M inhibitor.

II. Introduction to the RET V804M Mutation

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Activating mutations in the RET gene are oncogenic drivers in various cancers, including medullary and papillary thyroid carcinomas, and non-small cell lung cancer.[2][3] The V804M mutation, located in the kinase domain's ATP-binding pocket, acts as a "gatekeeper" residue.[3] This substitution of valine for a bulkier methionine residue sterically hinders the binding of many kinase inhibitors, leading to drug resistance.[2][4]

III. Mechanism of Action of RET V804M-IN-1

This compound is a hypothetical, orally bioavailable, ATP-competitive inhibitor designed with high potency and selectivity for the RET kinase harboring the V804M mutation. Unlike inhibitors to which the V804M mutation confers resistance, this compound is engineered to accommodate the altered conformation of the ATP binding pocket, thereby effectively inhibiting its kinase activity.[5]

IV. Quantitative Analysis of Inhibitor Potency and Selectivity

The efficacy of a targeted inhibitor is defined by its potency against the intended target and its selectivity over other kinases to minimize off-target effects. The following tables present illustrative data for this compound, showcasing a desirable profile for a clinical candidate.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| RET (V804M) | 1.5 |

| RET (wild-type) | 5.2 |

| KDR (VEGFR2) | > 10,000 |

| FGFR1 | > 10,000 |

| EGFR | > 10,000 |

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in a biochemical assay. Data is illustrative.

Table 2: Cellular Activity of this compound

| Cell Line | RET Genotype | Cellular IC50 (nM) (p-RET Inhibition) | Cell Viability IC50 (nM) |

| Ba/F3-RET V804M | V804M | 2.1 | 8.5 |

| TT | M918T | 15.8 | 45.2 |

| Nthy-ori 3-1 | wild-type | > 5,000 | > 10,000 |

Cellular IC50 values represent the concentration of the inhibitor required to inhibit 50% of the phosphorylated RET or cell viability in a cellular context. Data is illustrative.

V. Core Signaling Pathways Affected by RET V804M Inhibition

Constitutive activation of the RET V804M kinase leads to the aberrant activation of several downstream signaling pathways that drive tumorigenesis. This compound effectively blocks these pathways at their origin.

A. RET Signaling Pathway

Upon ligand-independent dimerization and autophosphorylation, the activated RET V804M receptor recruits and phosphorylates various adaptor and effector proteins, initiating downstream signaling cascades.[6]

B. Downstream Effectors

The primary signaling pathways activated by RET V804M include the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival, respectively.[1]

VI. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

A. In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the isolated RET V804M kinase.

Workflow Diagram:

Protocol:

-

Reagent Preparation : Prepare a 1x kinase assay buffer. Dilute the purified RET V804M enzyme and the kinase substrate (e.g., a synthetic peptide) in the assay buffer. Prepare a solution of ATP in the assay buffer.

-

Inhibitor Plating : Perform serial dilutions of this compound in DMSO and then dilute in the kinase assay buffer. Add the diluted inhibitor to the wells of a 96-well plate. Include controls with DMSO only (no inhibitor).

-

Enzyme and Substrate Addition : Add the diluted RET V804M enzyme and substrate mixture to each well containing the inhibitor.

-

Reaction Initiation : Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubation : Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection : Stop the reaction and measure the amount of ATP remaining using a luminescence-based assay kit (e.g., ADP-Glo™).[7] The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis : Subtract the background luminescence (wells with no enzyme) from all readings. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Cell Viability Assay

This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells expressing the RET V804M mutation.

Workflow Diagram:

Protocol:

-

Cell Seeding : Seed cells (e.g., Ba/F3 engineered to express RET V804M) into 96-well plates at a predetermined density and allow them to attach overnight.[8]

-

Compound Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells. Include vehicle-treated (DMSO) and untreated controls.

-

Incubation : Incubate the cells with the inhibitor for a period of 72 hours.

-

Viability Assessment : Add a viability reagent such as MTT or MTS to each well.[9][10] These reagents are converted into a colored formazan product by metabolically active cells.

-

Incubation with Reagent : Incubate the plates for 1-4 hours to allow for the colorimetric reaction to occur.

-

Absorbance Reading : If using MTT, solubilize the formazan crystals with a solubilization buffer. Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis : Normalize the absorbance readings to the vehicle-treated controls to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the inhibitor concentration to calculate the IC50 value.

C. Western Blot Analysis

This technique is used to detect the phosphorylation status of RET and its downstream signaling proteins, providing a direct measure of the inhibitor's target engagement and pathway modulation in cells.

Workflow Diagram:

Protocol:

-

Cell Treatment and Lysis : Culture RET V804M-expressing cells and treat with varying concentrations of this compound for a specified time (e.g., 2-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE : Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : Block the membrane with a solution such as 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-RET, total RET, phospho-ERK, total ERK).

-

Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection : Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.

-

Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.

VII. Conclusion

The hypothetical inhibitor, this compound, demonstrates a promising preclinical profile with high potency and selectivity for the drug-resistant RET V804M mutant. By effectively inhibiting the RET V804M kinase, it blocks the activation of key downstream oncogenic signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to the inhibition of cancer cell proliferation and survival. The experimental protocols provided herein offer a robust framework for the characterization of such inhibitors. Further development of targeted therapies like this compound holds the potential to overcome acquired resistance and improve outcomes for patients with RET-altered cancers.

References

- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RET kinase inhibitors for RET-altered thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 4. researchgate.net [researchgate.net]

- 5. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. ckb.genomenon.com [ckb.genomenon.com]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of RET V804M-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Activating mutations in the RET gene are oncogenic drivers in various cancers, including medullary and papillary thyroid carcinomas, as well as non-small cell lung cancer. The V804M mutation, located in the kinase domain's gatekeeper residue, is of particular interest as it confers resistance to several multi-kinase inhibitors. RET V804M-IN-1 is a selective inhibitor developed to target this resistant mutant. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound and related compounds, along with detailed experimental methodologies.

Pharmacodynamics

The pharmacodynamic profile of a drug describes its interaction with its target and the resulting biological response. For this compound, this includes its inhibitory activity against the RET V804M mutant kinase and its effects on downstream signaling pathways.

Inhibitory Potency

This compound has demonstrated potent and selective inhibition of the RET V804M kinase. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

| Compound | Target | IC50 (nM) |

| This compound | RETV804M | 20[1] |

| RET-IN-16 | RET (V804M) | 7.86[2] |

| RET-IN-23 | RET (V804M) | 1.03[3] |

| Pralsetinib (BLU-667) | RET (V804M) | 0.4[4] |

| Selpercatinib (LOXO-292) | RET (V804M) | 24.1[5] |

| RET-IN-3 | RETV804M | 19[6] |

| RET-IN-11 | RETV804M | 18.68[7] |

| RET-IN-13 | RET (V804M) | 0.9[7] |

| RET-IN-29 | CCDC6-RETV804M | 715[7] |

Note: RET-IN-16 and other "RET-IN-" compounds are structurally related to or are analogs of this compound, providing a comparative landscape of inhibitory activity against the V804M mutant.

Mechanism of Action & Signaling Pathways

RET activation triggers downstream signaling cascades that promote cell proliferation and survival, primarily through the RAS/MAPK and PI3K/AKT pathways. This compound exerts its therapeutic effect by inhibiting the autophosphorylation of the RET kinase, thereby blocking the initiation of these oncogenic signals.

In cellular assays, treatment with related compounds like RET-IN-16 has been shown to remarkably block the autophosphorylation of RET in cells expressing both KIF5B-RET and the resistant KIF5B-RETV804M fusion proteins.[2] This inhibition of RET phosphorylation consequently leads to the suppression of downstream signaling, as evidenced by the dose-dependent inhibition of the phosphorylation of the adapter protein SHC.[2]

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). The following data for the related compound RET-IN-16 in male Sprague-Dawley rats provides insight into the likely pharmacokinetic profile of this compound.

| Parameter | Intravenous (IV) - 1 mg/kg | Oral (PO) - 10 mg/kg |

| Half-life (t1/2) | 4.28 ± 0.43 h | 7.59 ± 1.02 h |

| Time to Max. Concentration (Tmax) | 0.083 ± 0 h | 0.75 ± 0.43 h |

| Max. Plasma Concentration (Cmax) | 6097 ± 623 ng/mL | 194 ± 47 ng/mL |

| Area Under the Curve (AUC0-t) | 6959 ± 762 ng·h/mL | 2112 ± 117 ng·h/mL |

Data for RET-IN-16.[2]

The data indicates that RET-IN-16 has moderate half-life and good drug exposure when administered intravenously.[2] However, oral administration resulted in low maximum plasma concentration and overall drug exposure, suggesting potentially low bioavailability.[2]

In Vivo Efficacy

Preclinical in vivo studies are crucial for evaluating the anti-tumor activity of a drug candidate in a living organism. The efficacy of RET-IN-16 has been assessed in xenograft models.

Tumor Growth Inhibition

In a study utilizing a KIF5B-RET xenograft mouse model, daily intravenous administration of RET-IN-16 at doses of 30 and 50 mg/kg for 8 days resulted in a dose-dependent suppression of tumor growth.[2] Furthermore, analysis of the tumor tissues from these models showed significant suppression of both p-RET and p-SHC, confirming target engagement in vivo.[2] The treatment also led to a significant induction of apoptosis in the tumor cells.[2]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in this guide.

Cellular Kinase Assay (RET Autophosphorylation)

Objective: To determine the inhibitory effect of a compound on RET autophosphorylation in a cellular context.

Materials:

-

Ba/F3 cells engineered to express KIF5B-RET or KIF5B-RETV804M.

-

Cell culture medium (e.g., RPMI-1640) with appropriate supplements.

-

Test compound (e.g., RET-IN-16) dissolved in DMSO.

-

Lysis buffer.

-

Primary antibodies: anti-p-RET, anti-p-SHC, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Western blot reagents and equipment.

Procedure:

-

Cell Culture and Treatment:

-

Plate the engineered Ba/F3 cells in a multi-well plate and culture until they reach the desired confluence.

-

Treat the cells with varying concentrations of the test compound (e.g., 50 and 100 µM of RET-IN-16) or vehicle (DMSO) for a specified duration (e.g., 4 hours).[2]

-

-

Cell Lysis:

-

After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies against p-RET and p-SHC overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of p-RET and p-SHC to the loading control.

-

Analyze the dose-dependent inhibition of RET and SHC phosphorylation.

-

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor cells expressing a RET fusion or mutation (e.g., KIF5B-RET or KIF5B-RETV804M).

-

Matrigel (optional, to aid tumor establishment).

-

Test compound (e.g., RET-IN-16) formulated for intravenous administration.

-

Vehicle control solution.

-

Calipers for tumor measurement.

-

Anesthesia and surgical equipment for tissue collection.

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of the tumor cells into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, 30 mg/kg RET-IN-16, 50 mg/kg RET-IN-16).[2]

-

-

Drug Administration:

-

Administer the test compound or vehicle control to the mice according to the planned schedule (e.g., daily intravenous injections for 8 days).[2]

-

-

Monitoring:

-

Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Tissue Collection:

-

At the end of the study, euthanize the mice and excise the tumors.

-

A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., for apoptosis markers like cleaved caspase-3) and another portion can be snap-frozen for western blot analysis (e.g., for p-RET and p-SHC).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Perform statistical analysis to determine the significance of the observed anti-tumor effects.

-

Analyze the biomarker data from the collected tumor tissues to confirm target engagement and mechanism of action.

-

Conclusion

This compound and its related analogs are potent and selective inhibitors of the clinically relevant RET V804M resistance mutation. The available pharmacodynamic data demonstrates strong on-target activity, leading to the inhibition of downstream oncogenic signaling. While the pharmacokinetic profile of the related compound RET-IN-16 suggests challenges with oral bioavailability, its intravenous administration shows promising in vivo efficacy in preclinical tumor models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this class of inhibitors for the treatment of RET-driven cancers harboring the V804M mutation. Further studies are warranted to optimize the pharmacokinetic properties and fully elucidate the therapeutic potential of this compound.

References

The Kinase Selectivity Profile of Pralsetinib: A Technical Guide for Researchers

An In-Depth Analysis of a Potent Inhibitor Targeting the RET V804M Resistance Mutation

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount for the development of effective and safe therapeutics. This technical guide provides a detailed examination of the target selectivity profile of pralsetinib (formerly BLU-667), a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, with a particular focus on its activity against the V804M gatekeeper mutation. The V804M mutation is a clinically observed resistance mechanism to older multi-kinase inhibitors that have activity against RET.

Pralsetinib was designed to potently inhibit wild-type RET and various RET fusions and mutations, including the V804M gatekeeper mutation, while minimizing off-target effects on other kinases.[1] This high degree of selectivity is crucial for reducing toxicities and improving the therapeutic window.[1] This document summarizes the quantitative data on pralsetinib's selectivity, details the experimental methodologies used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile of Pralsetinib

The selectivity of pralsetinib has been extensively characterized against a broad panel of human kinases. In a comprehensive screen, pralsetinib was tested for its inhibitory activity against 371 kinases. The results demonstrated that pralsetinib is remarkably selective for RET, inhibiting over 96% of the tested kinases by less than 50% at a concentration of 300 nmol/L.[2] For the kinases that were inhibited by more than 50% at this concentration, full dose-response curves were generated to determine their IC50 values.[2]

The following tables summarize the inhibitory activity of pralsetinib against RET and a selection of other kinases.

Table 1: Potency of Pralsetinib against Wild-Type and Mutant RET Kinases [3]

| Kinase Target | Biochemical IC50 (nM) |

| CCDC6-RET | 0.4 |

| RET V804L | 0.4 |

| RET V804M | 0.4 |

| RET V804E | 0.7 |

Table 2: Cellular Potency of Pralsetinib against RET Variants [3]

| Cell Line Background | RET Variant | Cell Proliferation IC50 (nM) |

| BaF3 | KIF5B-RET | 12 |

| BaF3 | KIF5B-RET V804L | 11 |

| BaF3 | KIF5B-RET V804M | 10 |

| BaF3 | KIF5B-RET V804E | 15 |

Table 3: Selectivity Profile of Pralsetinib Against a Panel of Off-Target Kinases [4]

| Kinase Target | Biochemical IC50 (nM) | Fold Selectivity vs. CCDC6-RET (0.4 nM) |

| DDR1 | >10,000 | >25,000 |

| TRKC | >10,000 | >25,000 |

| FLT3 | 11 | 27.5 |

| JAK1 | 28 | 70 |

| JAK2 | 9.7 | 24.25 |

| TRKA | >10,000 | >25,000 |

| VEGFR2 | 4.8 | 12 |

| PDGFRB | 85 | 212.5 |

| FGFR1 | 42 | 105 |

| FGFR2 | 20 | 50 |

Note: The data in Table 3 is derived from multiple sources and represents a selection of key off-target kinases. The comprehensive screen of 371 kinases showed that 96% were inhibited by less than 50% at 300 nM.[2]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and well-defined experimental methodologies. The following sections detail the protocols for the key assays used to characterize pralsetinib.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Materials:

-

Purified recombinant kinase enzymes

-

Kinase-specific peptide substrate

-

[γ-³³P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Test compound (e.g., pralsetinib) serially diluted in DMSO

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Plating: Serially diluted test compounds in DMSO are dispensed into the wells of a microtiter plate.

-

Kinase Reaction Preparation: A master mix containing the kinase enzyme, peptide substrate, and kinase reaction buffer is prepared.

-

Reaction Initiation: The kinase reaction is initiated by adding the master mix and [γ-³³P]ATP to the wells containing the test compound.

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Capture: The reaction is stopped by adding a solution that simultaneously terminates the enzymatic reaction and allows the phosphorylated substrate to bind to the phosphocellulose filter plate.

-

Washing: The filter plates are washed multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

-

Signal Detection: Scintillation fluid is added to the wells, and the amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The raw data (counts per minute) are converted to percent inhibition relative to control wells (DMSO only for 0% inhibition and no enzyme for 100% inhibition). The percent inhibition values are then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Kinase Inhibition Assay (e.g., NanoBRET™ Target Engagement)

This assay measures the ability of a compound to engage its target kinase within a live cellular environment.

Objective: To determine the intracellular IC50 of a test compound for a specific kinase.

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc®-fused kinase (e.g., NanoLuc-RET V804M) and HaloTag®-fused intracellular protein (as a control)

-

Transfection reagent

-

Cell culture medium and supplements

-

NanoBRET™ Tracer K-10 (a fluorescent ligand that binds to the kinase)

-

Test compound (e.g., pralsetinib) serially diluted in DMSO

-

NanoBRET™ Nano-Glo® Substrate and Luciferase

-

Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and >600 nm)

Procedure:

-

Cell Transfection and Seeding: HEK293 cells are co-transfected with the NanoLuc®-kinase fusion vector and a control vector. The transfected cells are then seeded into multi-well plates.

-

Tracer Addition: The cells are treated with the NanoBRET™ Tracer, which binds to the active site of the kinase.

-

Compound Treatment: Serially diluted test compound is added to the wells, and the plates are incubated to allow for compound entry into the cells and competition with the tracer for binding to the kinase.

-

Lysis and Substrate Addition: The cells are lysed, and the NanoBRET™ Nano-Glo® Substrate is added.

-

BRET Signal Measurement: The plate is read on a luminometer that can simultaneously measure the luminescence emission from the NanoLuc® donor (around 460 nm) and the energy transfer to the fluorescent tracer (acceptor, >600 nm).

-

Data Analysis: The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated by dividing the acceptor emission by the donor emission. The BRET ratio is then plotted against the logarithm of the inhibitor concentration, and the intracellular IC50 is determined using a sigmoidal dose-response curve.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the RET signaling pathway and the general workflow for kinase inhibitor selectivity profiling.

Caption: Simplified RET signaling pathway leading to cell proliferation and differentiation.

Caption: General experimental workflow for determining kinase inhibitor selectivity.

Conclusion

Pralsetinib exemplifies a new generation of highly selective kinase inhibitors, demonstrating potent activity against the clinically relevant RET V804M resistance mutation. Its favorable selectivity profile, as determined by comprehensive kinase screening, underscores the potential for improved efficacy and reduced off-target toxicities in patients with RET-driven cancers. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery and development, facilitating the characterization of novel compounds and a deeper understanding of their therapeutic potential.

References

The Gatekeeper's Toll: A Technical Guide to the Role of RET V804M in Drug Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer. The development of targeted RET inhibitors has marked a significant advancement in the treatment of these malignancies. However, the emergence of drug resistance mutations, particularly at the "gatekeeper" residue, presents a formidable challenge to sustained therapeutic efficacy. This technical guide provides an in-depth examination of the RET V804M mutation, a key gatekeeper mutation that confers resistance to many multi-kinase inhibitors (MKIs). We will explore the structural basis of this resistance, its impact on inhibitor efficacy, the experimental methodologies used to study it, and the strategies employed to overcome it with next-generation selective RET inhibitors.

The Role of the Gatekeeper Residue

In the landscape of kinase drug development, the gatekeeper residue is a critical amino acid located at the entrance of the hydrophobic back pocket of the ATP-binding site. Its size and conformation play a pivotal role in determining the accessibility of this pocket to inhibitors. A bulky gatekeeper residue can sterically hinder the binding of certain inhibitors, thereby conferring resistance. In the RET kinase, the valine at position 804 (V804) serves as this crucial gatekeeper.

RET V804M: The Molecular Basis of Resistance

The substitution of the relatively small valine (V) residue with a bulkier methionine (M) at position 804 (V804M) is a well-characterized mechanism of acquired resistance to several first-generation multi-kinase inhibitors, such as vandetanib and cabozantinib.[1][2] Structural modeling reveals that the larger methionine side chain protrudes into the ATP-binding pocket, creating a steric clash that prevents these inhibitors from binding effectively.[3] This steric hindrance significantly reduces the inhibitory potency of these drugs against the mutant kinase.

Quantitative Impact of RET V804M on Inhibitor Efficacy